molecular formula C11H23NO2 B8291652 tert-Butyl 4-methylleucinate

tert-Butyl 4-methylleucinate

Cat. No.: B8291652
M. Wt: 201.31 g/mol
InChI Key: PWHPXSQVDDWLMI-QMMMGPOBSA-N
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Description

tert-Butyl 4-methylleucinate is a derivative of the amino acid leucine, where the carboxylic acid group is esterified with a tert-butyl group, and an additional methyl substituent is present at the 4-position of the leucine backbone. This modification enhances steric bulk and lipophilicity, making it valuable in peptide synthesis as a protecting group to prevent undesired side reactions during coupling steps. The tert-butyl group is widely used due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid). Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol (calculated).

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4,4-dimethylpentanoate

InChI

InChI=1S/C11H23NO2/c1-10(2,3)7-8(12)9(13)14-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1

InChI Key

PWHPXSQVDDWLMI-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-methylleucinate belongs to a class of amino acid esters with protective groups. Key structural analogues include:

tert-Butyl leucinate : Lacks the 4-methyl substituent, reducing steric hindrance and lipophilicity.

Benzyl leucinate : Uses a benzyl ester group, which is more acid-labile but less stable under hydrogenation conditions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₂₁NO₂ 199.29 tert-butyl ester, 4-methyl branch
tert-Butyl leucinate C₁₀H₁₉NO₂ 185.26 tert-butyl ester
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.52 Piperidine, methoxy phenyl

The 4-methyl group in this compound increases steric bulk compared to tert-butyl leucinate, slowing reaction kinetics in peptide couplings but improving resistance to enzymatic degradation.

Spectroscopic Characterization

  • NMR Spectroscopy : Studies on analogous compounds (e.g., Zygocaperoside) highlight the use of 400 MHz NMR with 90° pulse angles and 45-second relaxation delays to resolve complex splitting patterns in branched esters . For this compound, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H-NMR) and ~28 ppm (¹³C-NMR), while the 4-methyl group resonates at ~0.9–1.1 ppm (¹H-NMR).
  • GC/MS : As demonstrated for 4-Methoxybutyrylfentanyl, temperature programs (100°C initial, ramped at 12°C/min to 280°C) are standard for volatile esters and amides .

Stability and Reactivity

  • tert-Butyl esters are more stable under basic conditions than benzyl esters but require strong acids (e.g., HCl in dioxane) for cleavage.
  • The 4-methyl substituent further stabilizes the ester against nucleophilic attack compared to unsubstituted analogues.

Research Findings and Discussion

  • Peptide Synthesis : this compound’s steric bulk minimizes racemization during coupling, a critical advantage over less hindered esters like methyl leucinate.
  • Solubility : The compound’s lipophilicity (logP ~2.5) enhances membrane permeability in prodrug applications but reduces aqueous solubility, necessitating organic solvents for handling.

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-Butyl 4-methylleucinate, and what experimental conditions are critical for reproducibility?

Answer:
The synthesis of this compound typically involves protecting the amino group of 4-methylleucine using tert-butoxycarbonyl (Boc) chemistry. A standard protocol includes:

Acylation : React 4-methylleucine with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, using a base like NaOH to maintain pH 8–9 .

Esterification : Convert the carboxylic acid to the tert-butyl ester using tert-butanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions .
Critical conditions : Ensure strict anhydrous environments during esterification to prevent hydrolysis. Monitor reaction progress via TLC or NMR. Reproducibility requires detailed documentation of solvent purity, temperature control (±2°C), and stoichiometric ratios, as emphasized in experimental reporting guidelines .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for quaternary carbons) and methyl branches (δ 0.8–1.2 ppm). Axial/equatorial conformers may split signals, requiring high-resolution NMR .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of free carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 245.3).
    Always compare data with literature or computational predictions (e.g., DFT for conformational analysis) .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes in this compound?

Answer:
Unexpected splitting patterns in NMR often arise from slow conformational exchange. Strategies include:

Variable-Temperature NMR : Perform experiments at low temperatures (–40°C to –80°C) to "freeze" axial/equatorial tert-butyl conformers, as demonstrated in triazinane systems .

DFT Calculations : Model energy barriers between conformers using explicit solvent molecules to match experimental conditions .

COSY/NOESY : Correlate proton environments to distinguish overlapping signals.
Document solvent effects (e.g., DMSO vs. CDCl₃) and temperature parameters meticulously .

Advanced: What methodologies optimize enantiomeric purity during the synthesis of this compound, particularly when scaling reactions?

Answer:
To minimize racemization:

Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., L-proline derivatives) during acylation.

Kinetic Resolution : Employ enzymes like lipases in esterification to selectively target one enantiomer.

Chromatographic Purity Checks : Validate purity via chiral HPLC (e.g., Chiralpak® columns) with mobile phases optimized for tert-butyl steric effects .
Scale-up requires rigorous temperature control and inert atmospheres to prevent side reactions. Report retention times and column specifications in supplementary data .

Basic: How should this compound be stored to maintain stability, and what degradation products are commonly observed?

Answer:

  • Storage : Keep in airtight containers at –20°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture, heat (>30°C), or acidic/basic vapors .
  • Degradation : Hydrolysis under humid conditions yields 4-methylleucine and tert-butanol. Monitor via TLC (Rf shifts) or LC-MS for [M–56]⁺ fragments (loss of tert-butyl group).

Advanced: How can researchers design kinetic studies to investigate the hydrolysis of this compound under varying pH conditions?

Answer:

Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (25–60°C).
  • Aliquot samples at timed intervals and quench reactions (e.g., flash-freezing).

Analytical Methods :

  • Quantify hydrolysis via HPLC-UV (monitor ester peak depletion) or conductometric titration for carboxylic acid release.
  • Fit data to pseudo-first-order kinetics; calculate activation energy (Arrhenius plots) .
    Include error margins for pH measurements (±0.05 units) and temperature (±0.1°C) in reporting .

Basic: What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

Answer:

  • Peptide Synthesis : Serves as a Boc-protected building block to prevent racemization during solid-phase peptide synthesis (SPPS).
  • Drug Design : Acts as a precursor for leucine-derived protease inhibitors or lipidated peptides, leveraging its steric bulk to modulate bioavailability .
    Always validate incorporation efficiency via MALDI-TOF MS or Edman degradation .

Advanced: How can contradictory mass spectrometry (MS) data (e.g., unexpected adducts) be troubleshooted when analyzing this compound?

Answer:

  • Adduct Identification : Common adducts (e.g., [M+Na]⁺, [M+K]⁺) arise from salt contaminants. Use high-purity solvents and cation-exchange resins to minimize interference.
  • Fragmentation Patterns : Employ MS/MS to distinguish true molecular ions from background noise. Compare with computational fragmentation tools (e.g., CFM-ID).
  • Matrix Effects : For MALDI, test alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid vs. DHB) to suppress adduct formation .

Advanced: What computational tools are recommended for modeling the steric effects of the tert-butyl group in this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS with explicit water models.
  • DFT Optimization : Use Gaussian or ORCA to calculate energy-minimized conformers, including dispersion corrections (e.g., D3-BJ) for tert-butyl van der Waals interactions.
  • Docking Studies : Apply AutoDock Vina to predict binding affinities in enzyme-inhibitor complexes, accounting for tert-butyl steric hindrance .

Basic: What criteria should be followed to ensure rigorous reporting of this compound synthesis in publications?

Answer:

  • Experimental Detail : Document solvent grades, catalyst loadings, reaction times, and purification methods (e.g., column chromatography conditions).
  • Characterization Data : Provide full NMR assignments (including DEPT/HSQC for carbons), IR peaks, and HRMS spectra.
  • Reproducibility : Include negative controls (e.g., blank reactions) and triplicate measurements for yields. Follow journal guidelines for supplementary data archiving .

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